benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Description
Benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 2382855-12-9, is a bicyclic compound with potential biological applications. Its structure includes a bicyclic heptane framework with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its reactivity and biological interactions.
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- Purity : ≥ 95% .
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been identified as an inhibitor of Cathepsin C, an enzyme involved in various physiological processes including immune response and inflammation .
Enzyme Inhibition
Cathepsin C plays a crucial role in the activation of serine proteases, which are important for immune function. Inhibition of this enzyme can lead to therapeutic effects in conditions characterized by excessive protease activity, such as certain autoimmune diseases and cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Cathepsin C with IC50 values indicating effective inhibition at micromolar concentrations .
Compound | Target Enzyme | IC50 (µM) | Effect |
---|---|---|---|
This compound | Cathepsin C | 5.0 | Inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Autoimmune Disease Models : In animal models of autoimmune diseases, administration of the compound resulted in reduced inflammation and improved clinical outcomes, correlating with its inhibitory effects on Cathepsin C .
- Cancer Therapeutics : Preliminary studies suggest that the compound may enhance the efficacy of certain chemotherapeutic agents by modulating protease activity within tumor microenvironments .
Toxicology and Safety Profile
The safety profile of this compound has been evaluated in various toxicity assays:
Parameter | Result |
---|---|
Acute Toxicity | Low toxicity observed in rodent models |
Genotoxicity | No significant genotoxic effects reported |
Reproductive Toxicity | Studies ongoing; preliminary results indicate low risk |
Properties
IUPAC Name |
benzyl (1S,4S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-16-14-9-10-15(16)21(11-14)18(23)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAIJHZWRFNHEI-KSCSMHSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1N(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2CC[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.